

Validating 93-O17O for In Vivo Genome Editing: A Comparative Guide

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Compound of Interest

Compound Name: 93-O17O

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The advent of CRISPR-Cas9 technology has revolutionized the field of genome editing, offering unprecedented potential for treating genetic diseases. However, the safe and efficient in vivo delivery of genome editing components remains a critical challenge. Lipid nanoparticles (LNPs) have emerged as a promising non-viral delivery platform. This guide provides a comparative analysis of the lipidoid **93-O17O** for in vivo genome editing, benchmarking its performance against other leading LNP systems and alternative delivery technologies.

Executive Summary

Lipidoid **93-O17O** belongs to a class of imidazole-containing ionizable lipids designed for the in vivo delivery of nucleic acids. While direct quantitative data for **93-O17O** in CRISPR-Cas9 mediated in vivo genome editing is emerging, a closely related variant, 93-O17S, has demonstrated successful in vivo delivery of mRNA to T-lymphocytes, achieving up to 8.2% gene recombination.^{[1][2][3]} This guide leverages this data as a proxy for the potential of the **93-O17O** lipidoid family in genome editing applications and compares it with other well-characterized LNP systems that have shown high editing efficiencies in vivo, primarily in hepatocytes.

Comparative Performance of In Vivo Genome Editing Delivery Systems

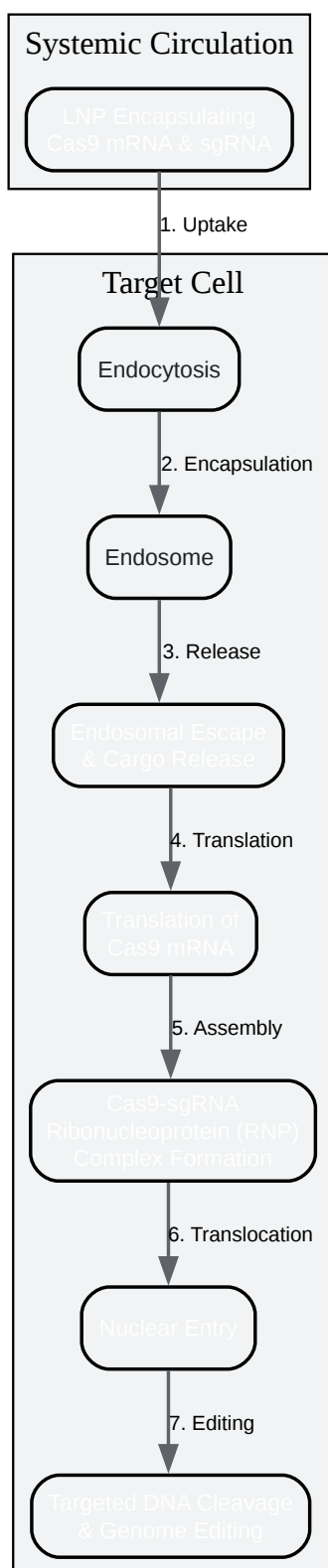
The following table summarizes the quantitative performance of various LNP-based systems for in vivo genome editing. It is important to note that editing efficiency is highly dependent on the target organ, cell type, dosage, and the nature of the genetic modification.

Delivery System	Lipidoid/ Lipid Composition	Cargo	Target Organ/Ce ll Type	In Vivo Editing Efficiency	Off-Target Effects	Reference
93-O17S (proxy for 93-O17O)	Imidazole- containing lipidoid	Cre mRNA	T- lymphocyte s	8.2% gene recombinat ion	Not reported	[1][2][3]
Optimized LNP	Ionizable lipid, DOPE, Cholesterol , PEG-lipid	Cas9 mRNA & sgRNA	Hepatocyte s	~60% gene knock-out	Not reported	[4][5]
LNP- CRISPR- mHao1	Proprietary ionizable lipid	Cas9 mRNA & sgRNA	Hepatocyte s	Up to 75.31%	Minimal	[6]
Bioreducibl e LNP	306-O12B lipidoid	Cas9 mRNA & sgRNA	Hepatocyte s	>70% reduction in serum protein	No evidence of off-target mutagenes is at top 9 predicted sites	[7]
LNP- CRISPR- mAT	246C10 ionizable lipid, DOPE, Cholesterol , PEG- ceramide	Cas9 mRNA & sgRNA	Hepatocyte s	22-38% indels	Not reported	[8]
Adeno- Associated Virus (AAV)	Viral vector	Cas9 & sgRNA	Striatal neurons	~6% indels	No off- target effects observed at top 10	[9]

predicted
sites

Mechanism of Action: LNP-Mediated CRISPR-Cas9 Delivery

Lipid nanoparticles encapsulate and protect the CRISPR-Cas9 components (typically Cas9 mRNA and a single guide RNA) during systemic circulation. The process of LNP-mediated delivery and subsequent genome editing is illustrated in the following workflow.



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Caption: Workflow of LNP-mediated in vivo genome editing.

Experimental Protocols

Formulation of 93-O17O-like Lipid Nanoparticles for In Vivo Delivery

This protocol is adapted from methodologies used for formulating lipid nanoparticles for in vivo nucleic acid delivery.

Materials:

- Imidazole-containing ionizable lipidoid (e.g., 93-O17S)
- Dioleoylphosphatidylethanolamine (DOPE)
- Cholesterol
- DSPE-PEG
- Cas9 mRNA
- Single guide RNA (sgRNA)
- Ethanol
- Citrate buffer (pH 3.0)
- Phosphate-buffered saline (PBS, pH 7.4)
- Microfluidic mixing device

Procedure:

- **Prepare Lipid Solution:** Dissolve the imidazole-containing lipidoid, DOPE, cholesterol, and DSPE-PEG in ethanol at a specific molar ratio.
- **Prepare RNA Solution:** Dissolve Cas9 mRNA and sgRNA in a 10 mM citrate buffer (pH 3.0). The weight ratio of Cas9 mRNA to sgRNA is typically 1:1.

- **Microfluidic Mixing:** Use a microfluidic mixing system to combine the lipid-ethanol solution with the RNA-citrate buffer solution at a defined flow rate ratio (e.g., 1:3 volume ratio of ethanol to aqueous phase).
- **Dialysis:** Dialyze the resulting LNP solution against PBS (pH 7.4) overnight at 4°C to remove ethanol and exchange the buffer.
- **Characterization:** Characterize the formulated LNPs for size, polydispersity index (PDI), and encapsulation efficiency using dynamic light scattering and a nucleic acid quantification assay.

In Vivo Administration and Validation of Genome Editing

This protocol outlines the general steps for administering LNP-formulated CRISPR-Cas9 components to mice and validating the editing efficiency.

Animal Model:

- Appropriate mouse model for the disease of interest or a reporter mouse line (e.g., Cre-loxP tdTomato reporter mice for validating Cre mRNA delivery).

Procedure:

- **Administration:** Administer the LNP-encapsulated CRISPR-Cas9 components to the mice via intravenous (IV) injection. The dosage will depend on the specific LNP formulation and the target organ.
- **Tissue Harvest:** At a predetermined time point post-injection (e.g., 7-14 days), harvest the target organs or tissues.
- **Genomic DNA Extraction:** Extract genomic DNA from the harvested tissues.
- **PCR Amplification:** Amplify the target genomic locus using high-fidelity DNA polymerase.
- **Assessment of Editing Efficiency:**
 - **Sanger Sequencing and TIDE/ICE Analysis:** Sequence the PCR products and analyze the sequencing chromatograms using tools like Tracking of Indels by Decomposition (TIDE) or

Inference of CRISPR Edits (ICE) to quantify the percentage of insertions and deletions (indels).

- Next-Generation Sequencing (NGS): For a more comprehensive and sensitive analysis, perform deep sequencing of the target locus to identify and quantify all editing events, including low-frequency indels.
- Off-Target Analysis:
 - In Silico Prediction: Use computational tools to predict potential off-target sites in the genome.
 - NGS of Predicted Sites: Amplify and sequence the top-predicted off-target sites from the genomic DNA of treated animals to assess for any unintended editing.
 - Unbiased Methods: Employ unbiased methods like GUIDE-seq or CIRCLE-seq to identify off-target events genome-wide.

Alternative In Vivo Genome Editing Delivery Systems

While LNPs represent a leading platform for non-viral in vivo genome editing, several other methods are being actively investigated and utilized.

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Polymeric Nanoparticles	<ul style="list-style-type: none">- Tunable properties- Can be designed for specific targeting- Lower efficiency than viral vectors
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